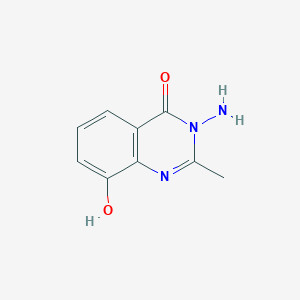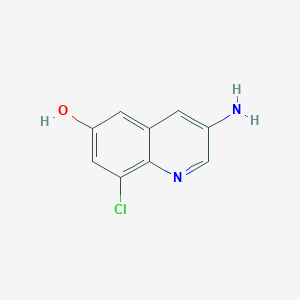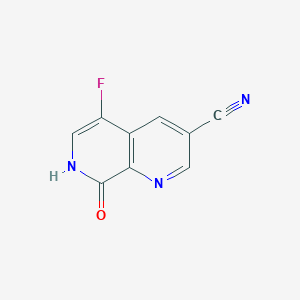
5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a fluorine atom, an oxo group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through cyclization reactions. This can be achieved using a combination of pyridine derivatives and appropriate reagents under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination reactions. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose.
Oxidation and Nitrile Formation: The oxo group and the carbonitrile group are introduced through oxidation and nitrile formation reactions, respectively. Oxidizing agents like potassium permanganate or chromium trioxide can be employed, while nitrile formation can be achieved using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to achieve efficient and reproducible production.
化学反应分析
Types of Reactions
5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridine derivatives.
科学研究应用
5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: A parent compound with a similar core structure but lacking the fluorine, oxo, and nitrile groups.
1,6-Naphthyridine: Another isomer with different positioning of nitrogen atoms in the ring.
Quinolines: Compounds with a similar fused ring system but with different functional groups.
Uniqueness
5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is unique due to the presence of the fluorine atom, oxo group, and carbonitrile group. These functional groups impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications that other similar compounds may not be suitable for.
属性
分子式 |
C9H4FN3O |
|---|---|
分子量 |
189.15 g/mol |
IUPAC 名称 |
5-fluoro-8-oxo-7H-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H4FN3O/c10-7-4-13-9(14)8-6(7)1-5(2-11)3-12-8/h1,3-4H,(H,13,14) |
InChI 键 |
FFVPAMCMBIVOCF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1C(=CNC2=O)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


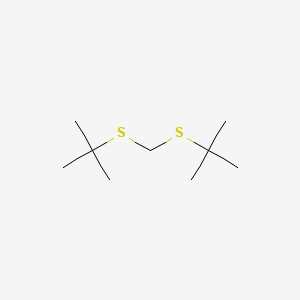
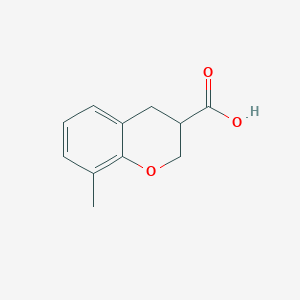
![6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11904008.png)
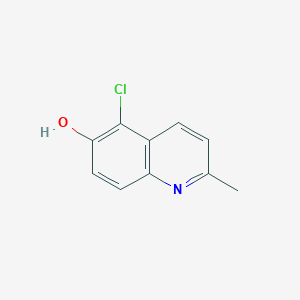
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)
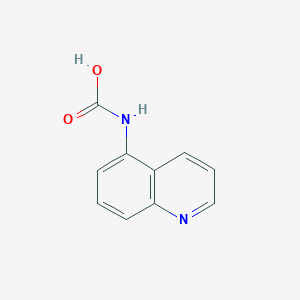

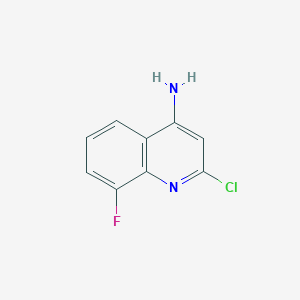


![7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B11904060.png)
